Given the close relation of Ethyl Nicotinate-d4 to Ethyl Nicotinate, some potential research areas for Ethyl Nicotinate-d4 can be inferred based on the established uses of its non-deuterated counterpart. These potential areas include:
The presence of the "d4" signifies that four hydrogen atoms in the Ethyl Nicotinate molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution can be used in various scientific applications, including:
Ethyl Nicotinate-d4 is a deuterated form of ethyl nicotinate, a compound derived from nicotinic acid, which is also known as niacin. The molecular formula of ethyl nicotinate-d4 is C8H9D4NO2, where the "d4" indicates the presence of four deuterium atoms. Ethyl nicotinate itself is characterized by a pyridine ring with a carboxylic acid group and is recognized for its sweet and fruity odor. This compound is soluble in water and has a molecular weight of approximately 155.21 g/mol due to the incorporation of deuterium isotopes .
Ethyl Nicotinate-d4 exhibits biological activities that are primarily linked to its effects on skin physiology. It has been studied for its potential vasodilatory properties, which may enhance blood flow and improve skin circulation. This property makes it valuable in cosmetic formulations aimed at improving skin appearance and combating aging signs . Furthermore, it is metabolized into nicotinamide, which plays a crucial role in cellular metabolism as a precursor for nicotinamide adenine dinucleotide (NAD+), essential for various biochemical processes .
The synthesis of Ethyl Nicotinate-d4 typically involves the following steps:
This method allows for the selective incorporation of deuterium into the ethyl group of the compound, providing valuable isotopic labeling for research purposes .
Ethyl Nicotinate-d4 finds applications primarily in:
Research indicates that Ethyl Nicotinate-d4 interacts with biological systems through its conversion to nicotinamide, impacting lipid metabolism and influencing levels of high-density lipoprotein cholesterol (HDL-C) and other lipid fractions. Studies have shown that it can reduce low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing HDL-C levels, making it significant for cardiovascular health research .
Ethyl Nicotinate-d4 shares similarities with several compounds within the class of nicotinic acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Nicotinate | C8H9NO2 | Known for vasodilatory effects; used in cosmetics |
| Nicotinic Acid | C6H6N2O2 | Precursor to NAD+; essential for metabolism |
| Myristyl Nicotinate | C15H31NO2 | Longer carbon chain; used for targeted skin delivery |
| Methyl Nicotinate | C7H8N2O2 | Simpler structure; less effective in circulation |
Ethyl Nicotinate-d4's unique feature lies in its deuteration, which allows for precise tracking in metabolic studies while retaining the biological activity characteristic of ethyl nicotinate .